![molecular formula C25H22NOP B081807 Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- CAS No. 14796-89-5](/img/structure/B81807.png)
Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-
Overview
Description
“Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-” is a chemical compound . It’s also known as p-Anisidine, p-Aminoanisole, p-Anisylamine, p-Methoxyaniline, p-Methoxyphenylamine, 4-Aminoanisole, 4-Anisidine, 4-Methoxyaniline, 4-Methoxybenzenamine, 4-Methoxybenzeneamine, para-Anisidine .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-” is complex, with a total of 53 bonds, including 31 non-H bonds, 25 multiple bonds, 5 rotatable bonds, 1 double bond, 24 aromatic bonds, 4 six-membered rings, and 1 aromatic ether .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-” include a molecular weight of 383.42, a density of 1.09±0.1 g/cm3 (Predicted), a melting point of 117-118 °C, and a boiling point of 541.8±52.0 °C (Predicted) .Scientific Research Applications
Electrolyte Additive in Lithium Ion Batteries
This compound has been tested as a new electrolyte additive for high voltage LiCoO2 operations in lithium ion batteries . The additive was found to modify surface films and improve the electrochemical performance of LiCoO2 electrodes, especially for high voltage operation .
Ligand in Coordination Chemistry
In coordination chemistry, this compound has been employed as a ligand . Ligands are ions or molecules that bind to a central metal atom to form coordination compounds.
Catalyst in Organic Synthesis
This compound has also been used as a catalyst in organic synthesis . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.
Reagent in Biochemistry
In biochemistry, this compound has been used as a reagent . Reagents are substances or compounds that are added to a system to cause a chemical reaction or test if a reaction occurs.
Synthesis of Peptides and Biologically Active Compounds
This compound has played a role in the synthesis of peptides and other biologically active compounds . These compounds have a wide range of applications in medicine and biology.
Organophosphorus Flame Retardants
Organophosphorus flame retardants, including compounds similar in structure or function to this compound, are widely used across industries for their fire-retardant properties. These compounds are critical in enhancing the safety of products by reducing flammability.
Applications in Optoelectronic Materials
Phosphorus-containing compounds play a pivotal role in the development of optoelectronic materials. For instance, quinazoline and pyrimidine derivatives, incorporating phosphorus fragments, have shown significant potential in creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and solar cells.
Analysis of Bioactive Phytochemical Compounds
This compound was identified among fifty-three phytochemical compounds in the methanolic extract of Cyperus iria L., a plant known for its high antioxidant activities and high total polyphenol contents . This suggests potential applications in the analysis and extraction of bioactive compounds from plants .
properties
IUPAC Name |
(4-methoxyphenyl)imino-triphenyl-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NOP/c1-27-22-19-17-21(18-20-22)26-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHNPDUTCUWDKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348248 | |
Record name | Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14796-89-5 | |
Record name | Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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